Introduction: The Significance of the Tetrazole Moiety in Modern Chemistry
Introduction: The Significance of the Tetrazole Moiety in Modern Chemistry
An In-depth Technical Guide to 1-(4-ethoxyphenyl)-1H-tetrazole
1-(4-ethoxyphenyl)-1H-tetrazole (CAS Number: 157124-43-1) is a heterocyclic compound featuring a tetrazole ring substituted with an ethoxyphenyl group. The tetrazole ring, a five-membered aromatic ring composed of four nitrogen atoms and one carbon atom, is a cornerstone in medicinal chemistry and materials science.[1][2][3] Although not found in nature, the unique electronic and structural properties of the tetrazole moiety have garnered significant attention from researchers.[2] In the pharmaceutical realm, tetrazole derivatives are recognized for their broad spectrum of biological activities, including antihypertensive, antimicrobial, and anticancer properties.[1][3][4]
A key feature of the tetrazole ring is its role as a bioisostere for the carboxylic acid group.[2][5][6] This means it can mimic the acidic properties and steric profile of a carboxylic acid while offering improved metabolic stability and lipophilicity, crucial attributes for enhancing the drug-like properties of a molecule.[3][6] This guide provides a comprehensive overview of 1-(4-ethoxyphenyl)-1H-tetrazole, focusing on its synthesis, properties, and the broader context of its potential applications in research and development.
Physicochemical Properties
A summary of the key physicochemical properties of 1-(4-ethoxyphenyl)-1H-tetrazole is presented below. This data is essential for its handling, characterization, and application in experimental settings.
| Property | Value | Source(s) |
| CAS Number | 157124-43-1 | [7][8][9] |
| Molecular Formula | C9H10N4O | [8] |
| Molecular Weight | 190.2 g/mol | [7][9] |
| Synonyms | 1-(4-ethoxyphenyl)-1H-tetraazole | [7][9] |
| Purity | Typically ≥95% | [7][9] |
| Appearance | White to pale yellow crystalline powder | [5] |
| Storage Temperature | 2-8°C | [7][9] |
Synthesis of 1-(4-ethoxyphenyl)-1H-tetrazole: A Mechanistic Approach
The synthesis of 1-substituted tetrazoles can be achieved through various synthetic routes.[5][10] A common and efficient method involves the reaction of a primary amine with triethyl orthoformate and an azide source, typically sodium azide.[5][10][11][12] This approach is favored for its accessibility of starting materials and generally good yields.
Reaction Principle
The synthesis of 1-(4-ethoxyphenyl)-1H-tetrazole proceeds via a one-pot reaction involving 4-ethoxyaniline, triethyl orthoformate, and sodium azide. The reaction mechanism involves the initial formation of an intermediate from the reaction of 4-ethoxyaniline with triethyl orthoformate. This is followed by a cyclization reaction with sodium azide to form the tetrazole ring. The use of a catalyst, such as ytterbium(III) triflate or zinc sulfide nanoparticles, can enhance the reaction rate and yield.[11][12]
Experimental Protocol
The following is a generalized, step-by-step methodology for the synthesis of 1-substituted-1H-tetrazoles, adapted for the specific synthesis of 1-(4-ethoxyphenyl)-1H-tetrazole.
-
Reagent Preparation: In a suitable reaction vessel, dissolve 4-ethoxyaniline (1.0 mmol) in a suitable solvent like dimethyl sulfoxide (DMSO).[5][10]
-
Reaction Initiation: To the solution, add triethyl orthoformate (1.2 mmol) and sodium azide (1.0 mmol).[11]
-
Catalysis (Optional but Recommended): Introduce a catalytic amount of a suitable catalyst, such as ZnS nanoparticles (0.05 g), to the reaction mixture.[11]
-
Reaction Conditions: The reaction mixture is then subjected to heating or ultrasonic irradiation to drive the reaction to completion.[11] Reaction progress can be monitored using thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature. The product is then extracted using an appropriate organic solvent (e.g., ethyl acetate). The organic layers are combined, washed with brine, and dried over anhydrous sodium sulfate. The solvent is then removed under reduced pressure, and the crude product is purified by crystallization to afford pure 1-(4-ethoxyphenyl)-1H-tetrazole.[13]
Causality in Experimental Design
-
Choice of Amine: 4-ethoxyaniline serves as the backbone of the final molecule, providing the substituted phenyl ring.
-
Role of Triethyl Orthoformate: This reagent acts as a one-carbon source, which becomes the carbon atom in the tetrazole ring.
-
Sodium Azide as Nitrogen Source: Sodium azide is a common and effective source of the three additional nitrogen atoms required to form the tetrazole ring. Caution should be exercised when handling azides due to their potential toxicity and explosive nature.[13][14]
-
Solvent and Catalyst: The choice of a high-boiling polar aprotic solvent like DMF or DMSO helps to dissolve the reagents and facilitate the reaction at elevated temperatures.[5][10] Catalysts are employed to lower the activation energy of the reaction, leading to faster reaction times and often higher yields.[11][12]
Sources
- 1. Page loading... [guidechem.com]
- 2. lifechemicals.com [lifechemicals.com]
- 3. researchgate.net [researchgate.net]
- 4. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 5. Frontiers | Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy [frontiersin.org]
- 6. BJOC - Innovative synthesis of drug-like molecules using tetrazole as core building blocks [beilstein-journals.org]
- 7. 1-(4-Ethoxy-phenyl)-1H-tetrazole | 157124-43-1 [sigmaaldrich.com]
- 8. 1-(4-ethoxyphenyl)-1H-tetrazole - CAS:157124-43-1 - 北京欣恒研科技有限公司 [konoscience.com]
- 9. 1-(4-Ethoxy-phenyl)-1H-tetrazole | 157124-43-1 [sigmaaldrich.com]
- 10. Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. 1H-Tetrazole synthesis [organic-chemistry.org]
- 13. rsc.org [rsc.org]
- 14. 1H-TETRAZOLE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
